Bis(2-methylpropyl)(octyloxy)alumane

Description

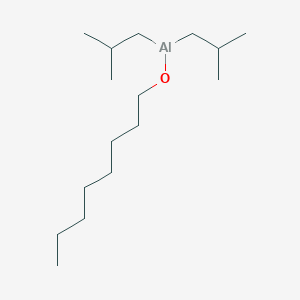

Bis(2-methylpropyl)(octyloxy)alumane is an organoaluminum compound with the formula $ \text{Al}(CH2CH(CH3)2)2(OCH2(CH2)6CH3) $. Its structure features two 2-methylpropyl (isobutyl) groups and one octyloxy (alkoxy) ligand bonded to an aluminum center. This compound belongs to a class of organoaluminum reagents known for their Lewis acidity, which is modulated by the electronic and steric effects of substituents. The isobutyl groups provide steric bulk, while the octyloxy group introduces electron-withdrawing characteristics, influencing reactivity and stability .

Organoaluminum compounds like this are widely used in organic synthesis, catalysis, and materials science. Their applications depend on substituents, which dictate solubility, air/moisture sensitivity, and interaction with substrates. This compound is typically synthesized under inert conditions due to its sensitivity to oxygen and moisture, as seen in analogous compounds .

Properties

CAS No. |

41329-28-6 |

|---|---|

Molecular Formula |

C16H35AlO |

Molecular Weight |

270.43 g/mol |

IUPAC Name |

bis(2-methylpropyl)-octoxyalumane |

InChI |

InChI=1S/C8H17O.2C4H9.Al/c1-2-3-4-5-6-7-8-9;2*1-4(2)3;/h2-8H2,1H3;2*4H,1H2,2-3H3;/q-1;;;+1 |

InChI Key |

LZJTYEGNWJKJEX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCO[Al](CC(C)C)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-methylpropyl)(octyloxy)alumane typically involves the reaction of aluminum alkyls with alcohols. One common method is the reaction of diisobutylaluminum hydride with octanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive aluminum species.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylpropyl)(octyloxy)alumane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.

Reduction: It can act as a reducing agent in certain organic reactions.

Substitution: The alkyl and alkoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and peroxides.

Reduction: Hydrogen gas and metal catalysts are often used.

Substitution: Halogenating agents and other electrophiles can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum derivatives.

Scientific Research Applications

Bis(2-methylpropyl)(octyloxy)alumane has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the reduction of functional groups.

Biology: The compound is studied for its potential use in biological systems, including as a catalyst for biochemical reactions.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of therapeutic agents.

Industry: It is used in the production of polymers, coatings, and other materials due to its ability to initiate polymerization reactions and improve material properties.

Mechanism of Action

The mechanism by which bis(2-methylpropyl)(octyloxy)alumane exerts its effects involves the interaction of the aluminum center with various molecular targets. The aluminum atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as polymerization and catalysis. The specific pathways involved depend on the nature of the reactants and the reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Organoaluminum Compounds

Structural and Functional Group Analysis

The table below compares Bis(2-methylpropyl)(octyloxy)alumane with three related organoaluminum compounds:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The octyloxy group in this compound reduces Lewis acidity compared to chloro or alkyl-substituted analogs (e.g., Chloro-bis(2-methylpropyl)alumane). Ethoxy(diethyl)alumane, with a shorter alkoxy chain, exhibits even lower acidity due to weaker electron withdrawal . Triethylalumane, with smaller ethyl groups, is more reactive and pyrophoric .

Stability and Handling: Chloro-bis(2-methylpropyl)alumane and Triethylalumane require strict inert handling, whereas the octyloxy group in this compound improves solubility in hydrocarbons, facilitating use in non-polar solvents .

Applications :

- Catalysis : Ethoxy(diethyl)alumane is employed in low-energy catalytic processes, while Chloro-bis(2-methylpropyl)alumane is favored for high-yield alkylations .

- Synthesis : this compound’s solubility makes it suitable for reactions requiring homogeneous mixing, such as in the synthesis of complex organic intermediates under cryogenic conditions (e.g., -78°C in dichloromethane/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.